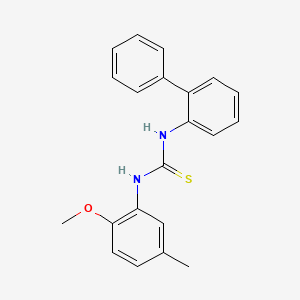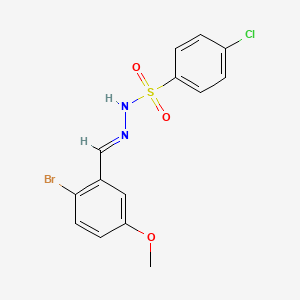
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea, also known as BMTU, is a synthetic compound that belongs to the class of thioureas. It has been extensively studied for its potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases.
Applications De Recherche Scientifique
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields. In cancer research, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has also been studied for its potential use in diabetes treatment, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and angiogenesis. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer research, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In diabetes research, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to improve glucose tolerance and insulin sensitivity, which can help regulate blood sugar levels. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is its low toxicity, which makes it a promising candidate for therapeutic applications. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have a high selectivity for certain enzymes and signaling pathways, which can reduce the risk of off-target effects. However, one limitation of N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea research. In cancer research, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea could be further studied for its potential use in combination therapy with other anticancer drugs. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea could be studied for its potential use in other types of cancer, such as breast cancer and lung cancer. In diabetes research, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea could be further studied for its potential use in combination therapy with other antidiabetic drugs. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea could be studied for its potential use in other metabolic disorders, such as obesity and metabolic syndrome. Finally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea could be studied for its potential use in neurodegenerative diseases other than Alzheimer's disease and Parkinson's disease, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
In conclusion, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is a promising compound with potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases. Its low toxicity and high selectivity make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea can be synthesized by reacting 2-methoxy-5-methylphenyl isothiocyanate with 2-aminobiphenyl in the presence of a base such as sodium hydroxide. The reaction yields N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea as a white crystalline solid with a melting point of 212-214°C.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-12-13-20(24-2)19(14-15)23-21(25)22-18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-14H,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCSOBHWYMKBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-(2-methoxy-5-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
![2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)


![3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)

![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)

![2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5734044.png)